2-Chloro-6-(methylsulfonyl)pyridine
Description
Significance of Substituted Pyridines in Contemporary Chemical Research
Substituted pyridines are a class of heterocyclic compounds that have garnered considerable attention in the scientific community. rsc.org The pyridine (B92270) ring, a six-membered heteroaromatic ring containing one nitrogen atom, serves as a scaffold for a multitude of derivatives with diverse chemical and physical properties. nih.gov The introduction of various substituents onto the pyridine core can dramatically alter its electronic properties, reactivity, and biological activity. wisdomlib.org This has made substituted pyridines invaluable in medicinal chemistry, agrochemicals, and materials science. nih.govresearchgate.net In fact, the pyridine scaffold is a key component in over 7,000 existing drug molecules. rsc.org
The presence of electron-withdrawing or electron-donating groups, halogens, and other functional moieties allows for fine-tuning of the molecule's characteristics to suit specific applications. wisdomlib.org This "tunability" is a primary reason for the widespread investigation and use of substituted pyridines in the development of novel therapeutic agents, functional materials, and catalysts. nih.govacs.org
Contextualization of 2-Chloro-6-(methylsulfonyl)pyridine within Pyridine Chemistry
This compound is a specific derivative of pyridine that features a chloro group at the 2-position and a methylsulfonyl group at the 6-position. The presence of these two strong electron-withdrawing groups significantly influences the reactivity of the pyridine ring, making it a valuable intermediate in organic synthesis. The chloro and methylsulfonyl substituents render the 2- and 6-positions of the pyridine ring susceptible to nucleophilic substitution reactions. thieme-connect.com
Overview of Key Research Areas Pertaining to the Chemical Compound
Research into this compound primarily focuses on its utility as a building block in the synthesis of more complex molecules. Key areas of investigation include its application in medicinal chemistry for the development of new therapeutic agents and its role in the creation of novel agrochemicals. The reactivity of the chloro and methylsulfonyl groups allows for the introduction of a wide range of other functional groups, providing a pathway to a diverse array of substituted pyridine derivatives. thieme-connect.comresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-methylsulfonylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c1-11(9,10)6-4-2-3-5(7)8-6/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFPANUISJDYMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chloro 6 Methylsulfonyl Pyridine and Analogues
Precursor Synthesis Strategies
The synthesis of 2-chloro-6-(methylsulfonyl)pyridine often begins with the preparation of key precursors, which are then further functionalized. This multi-step approach allows for controlled introduction of the desired substituents.
Preparation of Chloropyridine Intermediates
A crucial step in the synthesis is the formation of a chloropyridine scaffold. A common precursor is 2,6-dichloropyridine (B45657). wikipedia.org The synthesis of 2,6-dichloropyridine can be achieved through the chlorination of pyridine (B92270), where 2-chloropyridine (B119429) is an intermediate. wikipedia.org
One method involves the direct chlorination of pyridine in the vapor phase at temperatures exceeding 300°C with a diluent, which produces 2-chloropyridine and 2,6-dichloropyridine as a byproduct. nih.gov Another approach is the liquid-phase chlorination of 2-chloropyridine in the absence of a catalyst at temperatures of 160°C or higher to yield high-purity 2,6-dichloropyridine. google.comgoogleapis.com Photo-chlorination of pyridine in the gaseous phase is also a known method, though it may result in a mixture of products requiring further purification. googleapis.com
The table below summarizes various methods for the preparation of chloropyridine intermediates.
| Starting Material | Reagent | Conditions | Product(s) | Yield | Reference(s) |
| Pyridine | Chlorine | Vapor phase, >300°C | 2-Chloropyridine, 2,6-Dichloropyridine | Not specified | nih.gov |
| 2-Chloropyridine | Chlorine | Liquid phase, ≥160°C, no catalyst | 2,6-Dichloropyridine | High | google.comgoogleapis.com |
| Pyridine | Chlorine | Gaseous phase, photo-chlorination | 2-Chloropyridine, 2,6-Dichloropyridine | Not specified | googleapis.com |
| 2-Chloropyridine | Chlorine | 160-190°C, photoinitiation | 2,6-Dichloropyridine | High conversion | google.com |
| Pyridine | Chlorine, Inert gas | Two-stage reaction: 350-500°C then <340°C | Chlorinated pyridines | Not specified | google.com |
| Pyridine | Acetyl hypofluorite (B1221730) | In halogenated solvents (e.g., CH2Cl2) | 2-Chloropyridine | 50-60% | acs.orgacs.org |
| 1,3-Butadiene derivatives | Hydrogen chloride | 0°C to 110°C | 2-Chloropyridine derivatives | Not specified | google.com |
Introduction of Methylsulfonyl Group Precursors
The methylsulfonyl group is typically introduced by first incorporating a methylthio (-SCH3) group, which is subsequently oxidized. A common precursor for this step is 2-chloro-6-(methylthio)pyridine. biosynth.comsigmaaldrich.comsigmaaldrich.com This intermediate can be synthesized through nucleophilic substitution of a suitable dichloropyridine, such as 2,6-dichloropyridine, with a methylthiolate source.
Direct Synthetic Routes
Direct synthetic routes aim to introduce both the chloro and methylsulfonyl functionalities in a more streamlined sequence, often involving chlorination followed by oxidation.
Chlorination and Methylsulfonylation Sequences
This common strategy involves the initial chlorination of a pyridine derivative, followed by the introduction and subsequent modification of the sulfur-containing group.
Chlorination of Pyridine Rings
The chlorination of the pyridine ring is a fundamental step in the synthesis of many halogenated pyridine derivatives. Direct chlorination of pyridine can be challenging due to the electron-deficient nature of the ring, which makes it less susceptible to electrophilic substitution. wikipedia.org However, various methods have been developed to achieve this transformation effectively.
High-temperature gas-phase chlorination of pyridine can yield a mixture of chlorinated pyridines, including 2-chloropyridine and 2,6-dichloropyridine. wikipedia.orgnih.gov The reaction conditions can be controlled to favor the formation of the desired product. For instance, reacting 2-chloropyridine with chlorine in the liquid phase at elevated temperatures without a catalyst can selectively produce 2,6-dichloropyridine. google.com
Alternative chlorinating agents and conditions have also been explored. For example, using acetyl hypofluorite in the presence of a chlorinated solvent like dichloromethane (B109758) can lead to the formation of 2-chloropyridine. acs.orgacs.org
The following table outlines different approaches to the chlorination of pyridine rings.
| Substrate | Chlorinating Agent | Conditions | Key Products | Reference(s) |
| Pyridine | Chlorine | Gas phase, high temperature | 2-Chloropyridine, 2,6-Dichloropyridine | wikipedia.orgnih.gov |
| 2-Chloropyridine | Chlorine | Liquid phase, ≥160°C | 2,6-Dichloropyridine | google.com |
| Pyridine | Acetyl hypofluorite/CH2Cl2 | Room temperature | 2-Chloropyridine | acs.orgacs.org |
| Pyridine derivatives | Molecular chlorine | Vapor phase, 350-500°C | Chlorinated pyridines | google.com |
| 2-Chloropyridine | Chlorine | Photoinitiation, 160-190°C | 2,6-Dichloropyridine | google.com |
Oxidation of Thioether Precursors to Sulfones
The final step in many synthetic routes to this compound is the oxidation of the corresponding methylthio precursor, 2-chloro-6-(methylthio)pyridine. This transformation converts the thioether into a sulfone. jchemrev.com
A variety of oxidizing agents can be employed for this purpose. Hydrogen peroxide is a common and environmentally friendly choice, often used in the presence of a catalyst. researchgate.net For instance, the oxidation of alkyl and aryl sulfides to sulfones can be achieved with 30% H2O2. researchgate.net Other reagents like potassium permanganate (B83412) in glacial acetic acid have also been shown to be effective for oxidizing methylthio groups to methylsulfonyl groups. nih.gov The choice of oxidant and reaction conditions is crucial to ensure complete oxidation to the sulfone without over-oxidation or side reactions. jchemrev.com Electrochemical methods also present a green and selective alternative for the oxidation of thioethers to sulfones. rsc.org
The table below details various methods for the oxidation of thioether precursors.
| Thioether Precursor | Oxidizing Agent | Conditions | Product | Key Features | Reference(s) |
| Alkyl/Aryl Sulfides | 30% Hydrogen Peroxide | Organic solvent-free | Sulfones | Environmentally friendly | researchgate.net |
| 2-Methylthio-5-substituted-1,3,4-oxadiazole | Potassium Permanganate | Glacial acetic acid | Methylsulfonyl species | Inexpensive, catalyst-free | nih.gov |
| Thioethers | H2O2/Metal catalysts, m-CPBA, NaIO4, CrO3 | Various | Sulfoxides and Sulfones | Wide variety of reagents | rsc.org |
| Thioethers | Electrochemical Oxidation | Continuous-flow microreactor | Sulfoxides and Sulfones | Green, selective | rsc.org |
| Methylthio-pyridine | 30% H2O2 | 75°C | Methylsulfonyl-pyridine-N-oxide | Atom-economic, solvent-free | orientjchem.org |
Multi-step Synthetic Strategies
The creation of this compound and its analogs often necessitates multi-step synthetic pathways. These strategies typically involve the sequential introduction of the chloro and methylsulfonyl groups onto the pyridine ring, or the modification of a pre-functionalized pyridine derivative.
A common approach begins with the oxidation of a corresponding methylsulfanylpyridine. For instance, 2-chloro-6-(methylsulfanyl)pyridine can be oxidized to form the target compound. biosynth.com This oxidation is a key transformation, converting the sulfide (B99878) to the sulfone.
Another versatile strategy involves the modification of substituted pyridines. For example, the synthesis of 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, an analog, has been achieved through a multi-step process. orientjchem.org This process includes the N-oxidation of 2,3-lutidine, followed by the introduction of a methylthio group, oxidation to the methylsulfonyl group, and finally, chlorination. orientjchem.orgresearchgate.net
The synthesis of more complex analogs, such as those with additional substitutions on the pyridine ring, often employs cross-coupling reactions. Palladium-catalyzed reactions, for instance, are used to couple different aromatic fragments to the pyridine core. The specific sequence of reactions and the choice of starting materials are crucial for achieving the desired substitution pattern with high regioselectivity.
Considerations for Reaction Conditions and Selectivity
Achieving high yields and selectivity in the synthesis of this compound and its analogs is highly dependent on the careful control of reaction conditions. Factors such as solvent, temperature, and the use of catalysts play a pivotal role in the outcome of the synthesis.
Solvent Effects and Temperature Control
The choice of solvent can significantly influence reaction rates and selectivity. In the synthesis of related pyrimidine (B1678525) analogs, solvents like acetonitrile (B52724) and tetrahydrofuran (B95107) have been shown to be effective. researchgate.net For instance, in the reaction of 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) with amines, acetonitrile was found to be a suitable solvent, leading to high yields of the desired product. researchgate.net
Temperature is another critical parameter that must be carefully controlled. In the synthesis of 2-chloro-6-(dichloromethyl)pyridine, an analog of the target compound, the reaction was initiated by heating to 70°C, with a subsequent exotherm maintaining the reflux temperature between 83°-86°C. prepchem.com Precise temperature control is essential to prevent side reactions and ensure the desired product is formed. For the preparation of 2-chloro-6-trichloromethyl pyridine, reaction temperatures can range from 180 to 320 °C, with a preferred range of 220 to 260 °C. google.com
Catalytic Approaches in Synthesis
Catalysis offers a powerful tool for enhancing the efficiency and selectivity of synthetic transformations. In the synthesis of 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, a catalytic amount of RuCl3 was used for the N-oxidation of 2,3-lutidine. orientjchem.orgresearchgate.net This catalytic approach is often more environmentally friendly than using stoichiometric reagents.
Palladium-catalyzed cross-coupling reactions are also widely employed in the synthesis of pyridine analogs. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, enabling the construction of complex molecular architectures.
Green Chemistry Metrics in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. Key metrics such as atom economy and waste generation are used to evaluate the "greenness" of a synthetic route.
Atom Economy Assessment
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. um-palembang.ac.id An ideal reaction has an atom economy of 100%, meaning that all the atoms of the reactants are incorporated into the final product.
In the synthesis of a 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine intermediate, the N-oxidation step using catalytic RuCl3 and oxygen demonstrated a high atom economy of 99%. The oxidation of the methylthio group to the methylsulfonyl group using hydrogen peroxide is also considered a highly atom-economic method. orientjchem.org The goal is to design synthetic pathways that maximize the incorporation of reactant atoms into the final product, thereby reducing waste. google.com
Waste Generation Analysis
The E-factor, which is the ratio of the mass of waste to the mass of the product, is a common metric for quantifying waste generation. A lower E-factor indicates a more environmentally friendly process.
For the synthesis of an intermediate for 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, the oxidation of the thiomethyl pyridine-N-oxide using 30% hydrogen peroxide resulted in a low E-factor of 3.2, indicating minimal waste generation. orientjchem.orgresearchgate.net Analyzing the E-factor for each step in a multi-step synthesis helps to identify areas where waste can be reduced, for example, by recycling solvents or using more efficient catalysts. scribd.com
Reactivity and Reaction Mechanisms of 2 Chloro 6 Methylsulfonyl Pyridine
Nucleophilic Substitution Reactions (SNAr)
The pyridine (B92270) ring, being an electron-deficient aromatic system, facilitates nucleophilic attack, particularly at the C2 and C6 positions. uoanbar.edu.iqyoutube.com The electron-withdrawing nature of both the chloro and methylsulfonyl substituents further enhances the electrophilicity of the carbon atoms to which they are attached, making them prime sites for SNAr reactions.
The chloro group at the C2 position is a common site for nucleophilic displacement. A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride ion. lookchem.comnih.govacs.org The reaction proceeds through a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing nitrogen atom of the pyridine ring and the sulfonyl group.
For instance, the reaction of 2-chloro-6-(methylsulfonyl)pyridine with amines leads to the formation of the corresponding 2-amino-6-(methylsulfonyl)pyridine derivatives. The reaction conditions, such as the nature of the amine, the solvent, and the presence of a base, can influence the reaction rate and yield. researchgate.net
Table 1: Examples of Nucleophilic Displacement of the Chloro Group
| Nucleophile | Product | Reaction Conditions |
| Amines | 2-Amino-6-(methylsulfonyl)pyridines | Varies with amine reactivity |
| Alkoxides | 2-Alkoxy-6-(methylsulfonyl)pyridines | Often requires a base |
| Thiolates | 2-Thio-6-(methylsulfonyl)pyridines | Generally proceeds readily |
This table provides a generalized summary. Specific reaction outcomes depend on the detailed experimental conditions.
The methylsulfonyl group (–SO₂Me) is also an excellent leaving group in SNAr reactions, often being more reactive than a chloro substituent under certain conditions. researchgate.netclockss.org Its strong electron-withdrawing capacity significantly activates the C6 position for nucleophilic attack. The displacement of the sulfone is particularly favored by anionic nucleophiles. thieme-connect.comresearchgate.net
Studies on related pyrimidine (B1678525) systems have shown that deprotonated anilines and their carbonyl derivatives selectively displace the sulfone group over a chloro group. researchgate.netthieme-connect.com This selectivity is attributed to the harder nature of the anionic nitrogen nucleophile favoring the displacement of the harder sulfone leaving group.
When both a chloro and a methylsulfonyl group are present on the pyridine ring, the outcome of a nucleophilic substitution reaction depends on the nature of the nucleophile and the reaction conditions. researchgate.netthieme-connect.com This competition allows for selective functionalization of the pyridine core.
Neutral vs. Anionic Nucleophiles: In reactions with amines, neutral or weakly basic anilines and secondary aliphatic amines tend to selectively displace the chloride group. researchgate.netthieme-connect.com In contrast, when these amines are deprotonated to form more potent anionic nucleophiles, they preferentially displace the methylsulfonyl group. researchgate.netthieme-connect.com
Steric Effects: The steric bulk of the nucleophile can also influence the site of attack. Less hindered positions are generally favored.
Hard and Soft Acid-Base (HSAB) Theory: The principle of HSAB can be a useful predictor. Harder nucleophiles tend to react at the carbon bearing the harder leaving group (methylsulfonyl), while softer nucleophiles may favor reaction at the carbon with the softer leaving group (chloro).
This differential reactivity has been exploited in the synthesis of complex substituted pyridines by sequential nucleophilic substitutions. rsc.org
Cross-Coupling Reactions
This compound is a valuable substrate for various metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Both the chloro and methylsulfonyl groups can participate in these transformations, although the chloro group is more commonly utilized as the electrophilic partner.
Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of biaryls and other complex organic molecules. researchgate.netthermofisher.com this compound can serve as the electrophilic partner in these reactions.
The Negishi coupling , which involves the reaction of an organozinc reagent with an organic halide in the presence of a palladium or nickel catalyst, is a notable example. thermofisher.comsigmaaldrich.com The chloro group of this compound can be effectively coupled with various organozinc reagents. The use of specialized palladium precatalysts, such as PEPPSI™-IPr, has been shown to facilitate these couplings under mild conditions with a broad substrate scope. sigmaaldrich.com
The general catalytic cycle for these reactions involves oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. uwindsor.ca
Table 2: Key Features of Negishi Coupling with this compound
| Feature | Description |
| Catalyst | Typically a Palladium(0) complex, often generated in situ. nih.gov |
| Organometallic Reagent | Organozinc halides (R-ZnX). |
| Leaving Group | The chloro group is the typical site of reaction. |
| Advantages | High functional group tolerance and reactivity of organozinc reagents. nih.gov |
Beyond Negishi coupling, other palladium-catalyzed reactions such as Suzuki-Miyaura (using organoboron reagents), Stille (using organotin reagents), and Sonogashira (using terminal alkynes) couplings are, in principle, applicable to this compound. thermofisher.comresearchgate.net The choice of coupling partner and catalyst system is crucial for achieving high yields and selectivity. acs.orgrsc.org
The relative reactivity of the C-Cl versus the C-SO₂Me bond in cross-coupling reactions can also be controlled. For example, in Suzuki couplings of related heteroaryl systems, the reactivity order has been established as -Br > -OSO₂F > -Cl, allowing for chemoselective transformations. nih.gov While not explicitly detailed for this compound in the provided context, similar principles of selective activation would apply, potentially allowing for sequential couplings at both the C2 and C6 positions.
Functional Group Transformations
Functional group transformations on molecules containing the this compound core are crucial for synthesizing more complex derivatives. These reactions often target other moieties within the molecule, relying on the stability of the chloro-sulfonyl-pyridine scaffold under specific conditions.
The methylsulfonyl group (–SO₂CH₃) on the pyridine ring is in a high oxidation state and is generally stable towards further oxidation. However, the synthesis of this compound itself often involves the oxidation of a precursor, such as 2-chloro-6-(methylthio)pyridine. This transformation is a key step and highlights the chemical environment of the molecule.
Various oxidizing agents can be employed for the conversion of the methylthioether to the methylsulfone. mdpi.com While reagents like meta-chloroperoxybenzoic acid (m-CPBA) are effective, they can be expensive for large-scale synthesis. mdpi.com A common and cost-effective method involves using potassium permanganate (B83412) (KMnO₄) in glacial acetic acid, which allows for a quick and straightforward reaction. mdpi.com Another approach involves the use of hydrogen peroxide, often with a catalyst such as sodium tungstate, to achieve the oxidation. google.com
Care must be taken during these oxidation reactions to prevent unwanted side reactions, such as oxidation of the pyridine nitrogen to an N-oxide. google.com The choice of oxidant and reaction conditions is therefore critical. For instance, in the synthesis of related benzimidazole (B57391) derivatives, m-CPBA has been used to oxidize a sulfanyl (B85325) group first to a sulfinyl and then to a sulfonyl group, demonstrating the stepwise control possible in such transformations. researchgate.net
The reduction of functional groups on substituents attached to the this compound core is a valuable strategy for structural modification. A notable example is the diastereoselective reduction of a ketone. In a synthetic approach towards analgesic compounds, a cyclohexanone (B45756) moiety attached to a 2-chloro-5-pyridyl group was subjected to various reducing agents to control the stereochemistry of the resulting alcohol. unl.pt
The choice of reducing agent was found to have a significant impact on the stereoselectivity of the reduction. While sodium borohydride (B1222165) (NaBH₄) alone provided a certain diastereomeric ratio, the addition of dimethyl sulfoxide (B87167) (DMSO) at low temperatures (-20 °C) improved the yield of the desired diastereomer. unl.pt It is proposed that under these conditions, the more rapidly reduced ketone isomer is consumed while the other isomer equilibrates via an enol intermediate, thus enriching the desired product. unl.pt More sterically demanding reducing agents like L-Selectride® resulted in the exclusive formation of axial alcohols with high stereoselectivity. unl.pt
Table 1: Effect of Reducing Agents on Ketone Reduction on a Pyridyl Scaffold unl.pt
| Reagent(s) | Temperature | Outcome |
|---|---|---|
| NaBH₄ | -20 °C | Moderate diastereoselectivity |
| NaBH₄, DMSO | -20 °C | Improved yield of the desired diastereomer |
Structure-Reactivity Relationship Studies
The relationship between the structure of this compound and its reactivity is a key area of study, particularly concerning the influence of its substituents on reaction outcomes.
The chloro and methylsulfonyl groups are powerful electron-withdrawing substituents that significantly decrease the electron density of the pyridine ring. uoanbar.edu.iq This deactivation makes electrophilic substitution reactions very difficult. uoanbar.edu.iq Conversely, this electron deficiency greatly facilitates nucleophilic aromatic substitution (SNAr), making the chlorine atom at the C2 position a reactive leaving group. uoanbar.edu.iq
The reactivity of the pyridine ring in SNAr reactions is highly dependent on the position of the leaving group and the nature of other substituents. The electron-withdrawing properties of the nitrogen atom in the ring stabilize the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack, particularly when the attack occurs at the 2- or 4-positions. uoanbar.edu.iq In this compound, both the nitrogen atom and the C6-sulfonyl group help stabilize the intermediate formed upon nucleophilic attack at C2.
Further substitution on the pyridine ring would modulate this reactivity:
Electron-donating groups (EDGs) , such as alkyl or alkoxy groups, would increase the electron density on the ring, thereby decreasing the rate of nucleophilic substitution.
Additional electron-withdrawing groups (EWGs) , such as a nitro or cyano group, would further decrease the electron density, making the ring even more susceptible to nucleophilic attack and thus increasing the reaction rate.
This principle of chemoselectivity is demonstrated in related systems. For instance, in 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250), nucleophilic attack by amines can be directed to either the C4-chloro or the C2-sulfonyl position depending on the amine's steric bulk and the reaction conditions. researchgate.net Similarly, studies on pyridines with both chloro and fluorosulfate (B1228806) substituents show that Suzuki coupling reactions can be directed to selectively replace one leaving group over the other based on the catalyst and conditions used. nih.gov
Table 2: Predicted Influence of Additional Ring Substituents on SNAr at the C2-Position
| Type of Additional Substituent | Position on Ring | Predicted Effect on Reaction Rate | Rationale |
|---|---|---|---|
| Electron-Donating Group (e.g., -CH₃) | C3, C4, or C5 | Decrease | Increases electron density, destabilizes anionic intermediate. |
The primary reaction pathway for the substitution of the chlorine atom in this compound by a nucleophile is the nucleophilic aromatic substitution (SNAr) mechanism. This pathway typically proceeds through a two-step addition-elimination process.
Addition Step: The nucleophile attacks the electron-deficient carbon atom bonded to the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is usually the rate-determining step of the reaction. researchgate.net The negative charge in this intermediate is delocalized over the pyridine ring and is effectively stabilized by the electronegative nitrogen atom and the powerful electron-withdrawing methylsulfonyl group at the C6 position.
Elimination Step: The leaving group (chloride ion) is expelled from the Meisenheimer complex, restoring the aromaticity of the ring and forming the final substitution product.
Kinetic studies on analogous systems, such as the reaction of 2-chloro-3,5-dinitropyridine (B146277) with anilines, support this mechanism. researchgate.net These studies show a strong dependence of the reaction rate on the electronic nature of the substituents on the nucleophile, yielding large negative ρ (rho) values in Hammett plots. This indicates the development of a positive charge on the nucleophile's nitrogen atom in the transition state, consistent with bond formation being well-advanced in the rate-determining step. researchgate.net
Modern mechanistic investigations frequently employ computational methods, such as Density Functional Theory (DFT), to complement experimental findings. ruhr-uni-bochum.denih.gov DFT calculations can be used to model the reaction pathway, calculating the energies of reactants, intermediates, transition states, and products. ruhr-uni-bochum.de These studies can elucidate the favorability of different pathways, identify the rate-determining step, and explain observed selectivities by comparing the energy barriers of competing transition states. ruhr-uni-bochum.denih.gov For example, DFT studies on related cross-coupling reactions have been used to determine that transmetalation, rather than decarboxylation, can be the step with the highest energy barrier, a finding that helps in designing more efficient catalyst systems. ruhr-uni-bochum.de
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-Chloro-6-(methylsulfonyl)pyridine, providing detailed information about the chemical environment of each proton and carbon atom.
Proton (¹H) NMR for Structural Elucidation
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the methyl group and the three aromatic protons on the pyridine (B92270) ring. The methylsulfonyl group's three equivalent protons appear as a sharp singlet, typically downfield due to the electron-withdrawing nature of the adjacent sulfonyl group. For analogous compounds like 2,3,5,6-tetrachloro-4-(methylsulfonyl)pyridine, this singlet is observed around δ 3.2 ppm.
The three aromatic protons on the pyridine ring exhibit a characteristic splitting pattern. Due to the substitution at the 2 and 6 positions, the proton at the 4-position (H-4) appears as a triplet, while the protons at the 3 and 5-positions (H-3 and H-5) each appear as a doublet. The exact chemical shifts are influenced by the solvent used and the strong deshielding effects of the chloro and methylsulfonyl substituents. In related 2-chloro-6-substituted pyridines, the aromatic protons typically resonate in the δ 7.5-8.5 ppm range.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| -SO₂CH ₃ | ~3.2 - 3.3 | Singlet (s) |
| Pyridine H-3/H-5 | ~7.8 - 8.2 | Doublet (d) |
| Pyridine H-4 | ~8.0 - 8.4 | Triplet (t) |
Carbon-13 (¹³C) NMR for Carbon Skeleton Confirmation
The ¹³C NMR spectrum provides definitive confirmation of the carbon framework of the molecule. It will display six distinct signals, one for the methyl carbon and five for the carbons of the pyridine ring. The carbon atom of the methylsulfonyl group is expected to appear at approximately δ 44 ppm, as seen in similar sulfonyl-substituted pyridines. researchgate.net
The pyridine ring carbons show significant chemical shift dispersion. The carbons directly bonded to the chlorine (C-2) and the methylsulfonyl group (C-6) are highly deshielded and appear furthest downfield. The remaining carbons (C-3, C-4, and C-5) resonate at higher field strengths, with their specific shifts determined by the combined electronic effects of the substituents. Aromatic carbons in substituted pyridines generally appear in the range of δ 120-160 ppm. researchgate.net
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -SO₂C H₃ | ~44 |
| Pyridine C-3 | ~120 - 125 |
| Pyridine C-5 | ~125 - 130 |
| Pyridine C-4 | ~140 - 145 |
| Pyridine C-2 | ~150 - 155 |
| Pyridine C-6 | ~158 - 163 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by analyzing the absorption of infrared radiation, which causes vibrations of the molecular bonds.
Vibrational Mode Analysis
The IR spectrum of this compound is dominated by strong absorption bands characteristic of the methylsulfonyl group and the substituted pyridine ring. The most prominent features are the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group, which are expected to appear as strong bands around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.
Vibrations associated with the pyridine ring include C=C and C=N stretching modes, which typically occur in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹. The C-Cl stretching vibration usually appears in the fingerprint region, below 800 cm⁻¹. Analysis of related compounds like 2-chloro-6-methyl pyridine aids in assigning these ring-specific vibrations. pressbooks.pub
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | ~3050 - 3100 | Medium |
| -CH₃ Stretch | ~2900 - 3000 | Weak |
| Pyridine Ring C=C, C=N Stretches | ~1400 - 1600 | Medium-Strong |
| Asymmetric SO₂ Stretch | ~1350 | Strong |
| Symmetric SO₂ Stretch | ~1160 | Strong |
| C-S Stretch | ~700 - 800 | Medium |
| C-Cl Stretch | ~650 - 750 | Medium-Strong |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and the study of fragmentation patterns to deduce structural information.
Molecular Ion Confirmation and Fragmentation Pattern Analysis
The electron impact (EI) mass spectrum of this compound, which has a molecular formula of C₆H₆ClNO₂S and a molecular weight of 191.64 g/mol , will show a characteristic molecular ion peak (M⁺). chemscene.com Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a pair of peaks at m/z 191 and m/z 193, with the M+2 peak having about one-third the intensity of the M⁺ peak.
The fragmentation of the molecular ion is driven by the cleavage of the bonds adjacent to the sulfonyl group and the loss of the substituents from the pyridine ring. Key fragmentation pathways would include the loss of a methyl radical (•CH₃, 15 Da) to form an ion at m/z 176/178, and the loss of the entire methylsulfonyl group (•SO₂CH₃, 79 Da) to yield a fragment corresponding to the 2-chloropyridine (B119429) cation at m/z 112/114. Another significant fragmentation pathway involves the loss of sulfur dioxide (SO₂, 64 Da), leading to an ion at m/z 127/129. The loss of the chlorine atom (•Cl, 35/37 Da) from the molecular ion or subsequent fragments is also a probable event.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (for ³⁵Cl) | Proposed Fragment Ion | Proposed Neutral Loss |
| 191 | [C₆H₆ClNO₂S]⁺ (Molecular Ion) | - |
| 176 | [C₅H₃ClNO₂S]⁺ | •CH₃ |
| 127 | [C₆H₆ClN]⁺ | SO₂ |
| 112 | [C₅H₄ClN]⁺ | •SO₂CH₃ |
Elemental Analysis
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements within a chemical compound. This process is crucial for verifying the empirical formula of a newly synthesized substance. The analysis involves combusting a small, precisely weighed sample of the compound under controlled conditions and quantifying the resulting combustion products (such as carbon dioxide, water, and nitrogen oxides) to determine the percentage composition of carbon, hydrogen, and nitrogen, respectively. Other elements like sulfur and halogens are determined by separate methods.
The experimentally determined values, often reported as "Found," are then compared against the theoretically calculated percentages derived from the compound's proposed molecular formula. ekb.egderpharmachemica.comnih.gov A close correlation between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's identity and purity. mdpi.com
For this compound, the molecular formula is C₆H₆ClNO₂S, with a molecular weight of 191.64 g/mol . chemscene.comnih.gov The theoretical elemental composition has been calculated based on this formula.
Detailed Research Findings
While specific experimental ("Found") values for this compound are not detailed in the surveyed literature, the established practice is to report them alongside the theoretical ("Calculated") values. ekb.egderpharmachemica.comnih.govgoogle.com For a pure sample of this compound, the experimental results from elemental analysis are expected to align closely with the calculated theoretical percentages shown in the table below.
Table 1: Elemental Analysis Data for C₆H₆ClNO₂S
| Element | Symbol | Calculated Mass Percentage (%) |
| Carbon | C | 37.60 |
| Hydrogen | H | 3.15 |
| Chlorine | Cl | 18.50 |
| Nitrogen | N | 7.31 |
| Oxygen | O | 16.70 |
| Sulfur | S | 16.73 |
| Total | 100.00 |
Molecular Modeling and Geometry Optimization
Molecular modeling is fundamental to computational chemistry, aiming to determine the most stable three-dimensional arrangement of atoms in a molecule. This process, known as geometry optimization, seeks the minimum energy conformation on the potential energy surface. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that result in the most stable structure.
Density Functional Theory (DFT) is a robust quantum mechanical method used for investigating the electronic structure of many-body systems. It is a workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. In the study of this compound, DFT calculations would be employed to optimize the molecular geometry and determine its ground-state electronic properties.
The process typically involves selecting a functional (e.g., B3LYP, ωB97XD) and a basis set (e.g., 6-311++G(d,p)). The functional approximates the exchange-correlation energy, which accounts for the complex electron-electron interactions, while the basis set is a set of mathematical functions used to build the molecular orbitals. Calculations performed in both the gas phase and in various solvents (using models like the Polarizable Continuum Model, PCM) can reveal how the environment influences the molecular structure. The resulting optimized geometry provides precise data on the spatial arrangement of the pyridine ring, the chloro substituent, and the methylsulfonyl group.
Table 1: Representative Parameters from DFT Geometry Optimization
This table illustrates the type of data obtained from DFT-based geometry optimization for a molecule like this compound. Actual values would be derived from specific computational outputs.
| Parameter | Description | Typical Output |
| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. | C-Cl, C-S, S-O, N-C, C-C, C-H |
| **Bond Angles (°) ** | The angle formed between three connected atoms. | Cl-C-C, C-S-O, C-N-C, H-C-H |
| Dihedral Angles (°) | The rotational angle between two planes defined by sets of three atoms. | Defines the orientation of the methylsulfonyl group relative to the pyridine ring. |
| Total Energy (Hartrees) | The calculated total electronic energy of the optimized molecule. | A single numerical value indicating molecular stability. |
Semi-empirical methods, such as AM1 (Austin Model 1) and PM3 (Parametrized Model 3), offer a faster, albeit less accurate, alternative to DFT for molecular modeling. These methods simplify quantum mechanical calculations by using parameters derived from experimental data. They are particularly useful for minimizing the geometry of large molecules or for preliminary conformational searches before applying more rigorous methods like DFT. For this compound, a semi-empirical method could be used to quickly generate an initial reasonable geometry that serves as the starting point for a more accurate DFT optimization.
Electronic Structure Analysis
Understanding the electronic structure of a molecule is key to predicting its chemical reactivity, stability, and intermolecular interactions. Computational methods allow for a detailed analysis of how electrons are distributed within this compound.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.
The energy of the HOMO is related to the molecule's ionization potential (electron-donating ability), while the LUMO energy relates to its electron affinity (electron-accepting ability). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. For this compound, FMO analysis would reveal the regions of the molecule most likely to participate in electrophilic and nucleophilic reactions.
Table 2: Illustrative Frontier Molecular Orbital (FMO) Parameters
This table outlines the key parameters derived from an FMO analysis. The values would be calculated using methods like DFT.
| Parameter | Symbol | Description | Significance for Reactivity |
| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost electron-occupied orbital. | Indicates the propensity to donate electrons. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the lowest energy electron-unoccupied orbital. | Indicates the propensity to accept electrons. |
| HOMO-LUMO Energy Gap | ΔE | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | A smaller gap suggests higher reactivity and polarizability. |
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution on the surface of a molecule. It is invaluable for identifying the sites susceptible to electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values:
Red: Regions of most negative electrostatic potential, rich in electrons, indicating sites prone to electrophilic attack (e.g., lone pairs on oxygen or nitrogen atoms).
Blue: Regions of most positive electrostatic potential, electron-poor, indicating sites prone to nucleophilic attack (e.g., hydrogen atoms attached to electronegative atoms).
Green: Regions of neutral or near-zero potential.
For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the sulfonyl group and the nitrogen atom of the pyridine ring, highlighting them as centers for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms.
Spectroscopic Parameter Prediction and Simulation
Computational methods can simulate various types of spectra, providing theoretical data that can be used to interpret and assign experimental results. DFT calculations are commonly used to predict vibrational (FT-IR, Raman) and nuclear magnetic resonance (NMR) spectra.
For this compound, theoretical calculations could predict the vibrational frequencies corresponding to specific bond stretches and bends, such as the S=O and C-Cl stretching modes. Similarly, the chemical shifts (δ) for the 1H and 13C atoms in the molecule can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. Comparing these simulated spectra with experimental data helps confirm the molecular structure and assists in the accurate assignment of spectral peaks.
Theoretical Vibrational Spectra Simulation
Theoretical simulations are instrumental in determining the vibrational spectra of molecules. These simulations typically employ static and dynamic approaches to calculate vibrational frequencies. The static approach, which assumes fixed nuclear positions, is widely used. However, for molecules that are not rigid, dynamic approaches that explore the region around the equilibrium structure can provide more accurate results, especially at finite temperatures.
The simulation process involves optimizing the molecule's crystal structure and then using methods like the finite difference method to compute vibrational frequencies. These calculated frequencies, along with IR intensity and Raman activity, are used to generate simulated spectra. For Raman spectra, a key component is the electronic static polarizability tensor, as Raman bands are detected when molecular vibrations cause a change in polarizability.
While specific theoretical vibrational spectra simulations for this compound are not extensively detailed in the provided search results, the principles can be applied. For instance, studies on similar pyridine derivatives, such as 2-chloro-6-methoxypyridine (B123196) and 2-(Methylamino)pyridine, have successfully used Density Functional Theory (DFT) methods (e.g., B3LYP with basis sets like 6-31G(d,p) and 6-31+G(d,p)) to simulate their FT-IR and FT-Raman spectra. nih.govorientjchem.orghumanjournals.com These theoretical calculations have shown excellent agreement with experimental data, aiding in the complete vibrational assignment of the fundamental modes. nih.govhumanjournals.com The influence of substituents, like the chloro and methoxy (B1213986) groups in 2-chloro-6-methoxypyridine, on the spectral characteristics has been a key area of discussion. nih.gov
Table 1: Comparison of Theoretical and Experimental Vibrational Frequencies for a Related Pyridine Derivative (Note: This table is illustrative of the type of data generated in such studies, based on findings for similar compounds like 2-chloro-6-methoxypyridine. Specific data for this compound would require a dedicated computational study.)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| C-H stretch | 3050-3150 | 3055-3145 | Aromatic C-H stretching |
| C=C/C=N stretch | 1570-1600 | 1575-1595 | Pyridine ring stretching |
| C-Cl stretch | 650-750 | 680-720 | C-Cl stretching |
| S=O stretch | 1300-1350 (asymmetric) | Not Available | Sulfonyl group stretching |
| 1140-1160 (symmetric) | |||
| C-S stretch | 680-760 | Not Available | C-S stretching |
NMR Chemical Shift Predictions
Predicting NMR chemical shifts is a long-standing challenge in chemoinformatics. nih.gov Machine learning methods, particularly those using Graph Neural Networks (GNNs), have shown significant promise in accurately predicting chemical shifts for small molecules. nih.govnih.gov These methods often outperform traditional quantum mechanical approaches and rule-based systems. nih.gov
The chemical shift of a nucleus is determined by its chemical environment. nih.gov Computational models represent this environment as a molecular graph, where atoms are nodes and bonds are edges. nih.gov Factors like electronegativity of neighboring atoms and π-system polarization significantly influence chemical shifts. organicchemistrydata.org For instance, in aromatic systems, protons ortho and para to electron-withdrawing or -donating groups exhibit distinct upfield or downfield shifts. organicchemistrydata.org
Paramagnetic effects can also cause substantial shifts in NMR signals, as seen in studies of oxoiron(IV) complexes with pyridine ligands. nsf.gov The orientation of the pyridine ring relative to the paramagnetic center can lead to shifts of up to 50 ppm. nsf.gov While this compound is not paramagnetic, this highlights the sensitivity of NMR to the electronic environment.
For this compound, one would expect the electron-withdrawing nature of both the chloro and methylsulfonyl groups to significantly influence the ¹H and ¹³C NMR spectra. The protons and carbons on the pyridine ring would experience downfield shifts due to the decreased electron density.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on general principles and data for similar compounds. Actual values may vary.)
| Proton Position | Predicted Chemical Shift (ppm) | Rationale |
| H-3 | 8.0 - 8.2 | Downfield shift due to proximity to electron-withdrawing sulfonyl group. |
| H-4 | 7.8 - 8.0 | Downfield shift, influenced by both substituents. |
| H-5 | 7.6 - 7.8 | Downfield shift due to proximity to electron-withdrawing chloro group. |
| Methyl Protons | 3.2 - 3.5 | Typical range for a methyl group attached to a sulfonyl group. |
Reaction Mechanism and Transition State Analysis
Computational chemistry is a powerful tool for elucidating reaction mechanisms, predicting pathways, and determining the energies of transition states. nih.gov
Prediction of Reaction Pathways and Activation Energies
The prediction of reaction pathways often involves identifying the transition state, which is a first-order saddle point on the potential energy surface. nih.gov Methods like intrinsic reaction coordinate (IRC) calculations trace the path from the transition state to the reactants and products. nih.gov Interpolation techniques, such as the nudged elastic band (NEB) and string methods, can also generate a minimum energy pathway between reactants and products. nih.gov
For reactions involving this compound, such as nucleophilic aromatic substitution (SNAr), computational methods can predict the most likely site of attack and the corresponding activation energies. wuxiapptec.com In SNAr reactions of polyhalogenated heterocycles, analyzing the Lowest Unoccupied Molecular Orbital (LUMO) can indicate the electrophilic centers susceptible to nucleophilic attack. wuxiapptec.com When LUMO analysis is insufficient, calculating and comparing the activation energies for competing reaction paths provides a more definitive prediction. wuxiapptec.com
For example, in a hypothetical nucleophilic substitution on this compound, a nucleophile could attack at the C-2 position (displacing the chloro group) or potentially at other positions on the ring. Computational modeling would involve calculating the activation energy for each possible pathway. The pathway with the lower activation energy would be the kinetically favored one.
Studies on similar systems, like the reaction of 2-chloro-3,5-dinitropyridine (B146277) with anilines, have shown that a two-stage SNAr mechanism, with the formation of a Meisenheimer complex as the rate-determining step, is often operative. researchgate.net The high negative ρ values obtained from Hammett plots in such studies indicate significant charge buildup in the transition state. researchgate.net
Table 3: Hypothetical Activation Energies for Nucleophilic Attack on this compound (Note: This table is for illustrative purposes to demonstrate the application of these computational methods.)
| Reaction Pathway | Nucleophile | Calculated Activation Energy (kcal/mol) | Predicted Outcome |
| Attack at C-2 (Displacement of Cl) | NH₃ | E_act1 | Favored pathway if E_act1 < E_act2 |
| Attack at C-6 (Displacement of SO₂Me) | NH₃ | E_act2 | Disfavored pathway if E_act2 > E_act1 |
Conclusion
Q & A
Q. What synthetic methodologies are applicable for 2-Chloro-6-(methylsulfonyl)pyridine, and how can reaction conditions be optimized?
While direct synthesis methods for this compound are not explicitly detailed in the reviewed literature, analogous nucleophilic aromatic substitution (SNAR) reactions provide a foundation. For example, demonstrates the synthesis of 2-chloro-6-(3,3-difluoropyrrolidin-1-yl)pyridine via SNAR between 2-chloro-6-fluoropyridine and a secondary amine, achieving 84% yield . Applying this methodology, methylsulfonyl groups could be introduced using methylsulfonyl chloride under polar aprotic solvents (e.g., DMF) at 80–100°C. Optimization parameters include:
- Stoichiometry (1:1.2 molar ratio of starting material to nucleophile)
- Reaction duration (12–24 hours)
- Purification via silica gel chromatography Structural validation should employ 1H NMR (to confirm substituent positions) and ESI-MS (for molecular weight verification) .
Q. Which analytical techniques are recommended for characterizing this compound and assessing purity?
- 1H NMR : Identifies proton environments, particularly deshielded protons near electron-withdrawing groups (e.g., methylsulfonyl) .
- ESI-MS : Confirms molecular weight and fragmentation patterns .
- HPLC-UV (254 nm): Assesses purity using a C18 column with acetonitrile/water gradient elution.
- Elemental Analysis : Validates stoichiometric composition (C, H, N, S, Cl).
- DSC : Determines melting point consistency (e.g., 33°C for analogous 2-chloro-6-(trifluoromethyl)pyridine) .
Advanced Research Questions
Q. How should contradictory toxicological findings (e.g., species-specific hepatotoxicity) be addressed?
Discrepancies in toxicity profiles, such as bile duct hyperplasia in female rats but not dogs , require a multi-tiered approach:
- Exposure Consistency : Measure blood/tissue concentrations via LC-MS to confirm dosage accuracy.
- Metabolomics : Compare species-specific metabolites (e.g., 6-chloropicolinic acid in rats vs. dogs) .
- In Vitro Models : Use primary hepatocyte cultures or 3D liver spheroids to isolate species-specific responses.
- Dose-Response Modeling : Establish NOAEL/LOAEL thresholds using chronic feeding studies (e.g., 94-day rat/dog trials ).
Q. What strategies optimize environmental applications of this compound as a nitrification inhibitor?
- Field Studies : Implement factorial designs varying inhibitor concentration (0–500 ppm) and soil moisture (20–40% water-holding capacity), monitoring N2O fluxes via gas chromatography .
- Isotopic Tracing : Use 15N-labeled ammonium to differentiate direct inhibition from microbial shifts .
- Ecotoxicity Mitigation : Periodically quantify residual compound/degradants via HPLC-MS and assess soil microbial diversity via 16S rRNA sequencing .
Q. How can mutagenicity data discrepancies between bacterial and mammalian systems be resolved?
Weak positivity in S. typhimurium TA97/TA98 with metabolic activation vs. mammalian cell negativity suggests:
- Metabolite Profiling : Identify reactive intermediates (e.g., epoxides) using in vitro microsomal incubations with NADPH.
- Comet Assay : Evaluate DNA damage in HepG2 cells with/without S9 activation.
- Molecular Docking : Assess DNA-binding affinity of parent compound and metabolites.
Safety and Regulatory Considerations
Q. What safety protocols are critical for handling this compound derivatives?
- PPE : Use nitrile gloves, safety goggles, and fume hoods (per GHS Category 6.1 ).
- Storage : Keep at room temperature in sealed containers (UN 2811, Packing Group III ).
- Waste Disposal : Incinerate at approved facilities (P501 ).
Q. How do regulatory guidelines inform occupational exposure limits?
- Netherlands : 10 mg/m³ (8-hour TWA) .
- USA : Follow TSCA compliance; monitor airborne concentrations via NIOSH Method 2526 .
- EU : Classified as a developmental toxin (EC 217-682-2 ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
